2,4-Dihydro-2,6-naphthyridine-1,3-dione
Description
Significance of Naphthyridine-Dione Systems in Heterocyclic Chemistry Research
Naphthyridine-dione systems are bicyclic heterocyclic compounds that feature two fused pyridine (B92270) rings containing two nitrogen atoms, with two carbonyl functional groups. These scaffolds are of considerable interest in heterocyclic chemistry due to their structural rigidity and potential for diverse chemical modifications. The arrangement of the nitrogen atoms and the placement of the dione (B5365651) functionality across the different isomers give rise to a wide array of electronic and steric properties, making them versatile building blocks in the synthesis of more complex molecules. nih.govmdpi.com
The presence of both hydrogen bond donors (in the dihydro forms) and acceptors (carbonyl oxygens and ring nitrogens) allows these molecules to participate in various non-covalent interactions, a key feature in their application in supramolecular chemistry and as ligands for metal complexes. Furthermore, the electron-deficient nature of the pyridine rings, enhanced by the electron-withdrawing carbonyl groups, influences their reactivity and makes them substrates for a range of chemical transformations. nih.gov The exploration of naphthyridine-diones has led to the development of novel synthetic methodologies and a deeper understanding of structure-activity relationships within this class of compounds.
Overview of Naphthyridine Isomers and their Research Relevance
Naphthyridines, also referred to as pyridopyridines or diazanaphthalenes, are a class of aromatic heterocyclic compounds consisting of a fused two-ring system where both rings contain a nitrogen atom. mdpi.comnih.govmdpi.comnih.gov There are six possible constitutional isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic framework. mdpi.commdpi.comnih.gov The synthesis of the final isomer, 2,6-naphthyridine (B1209661), was accomplished in 1965, completing the family of parent naphthyridine heterocycles. mdpi.com
The different isomers exhibit distinct electronic properties and reactivity patterns, which has led to their varied applications in research. For instance, the 1,8-naphthyridine (B1210474) scaffold is arguably the most studied, largely due to the discovery of nalidixic acid, a pioneering synthetic antibacterial agent. mdpi.comnih.gov This has spurred extensive research into 1,8-naphthyridine derivatives for antimicrobial applications. mdpi.comrsc.org Other isomers, such as 1,5-naphthyridine (B1222797) and 1,6-naphthyridine (B1220473), have also been investigated for their potential in medicinal chemistry and materials science. nih.govmdpi.com The 2,6-naphthyridine core, while historically less explored, is gaining attention as a valuable scaffold in the design of novel functional molecules. researchgate.netbenthamdirect.comthieme-connect.comnih.gov
Table 1: The Six Isomers of Naphthyridine
| Isomer Name | Alternative Names | Year of First Synthesis/Isolation | Key Research Areas of Derivatives |
| 1,5-Naphthyridine | Pyrido[3,2-b]pyridine | 1927 | Medicinal Chemistry, Ligand Design |
| 1,6-Naphthyridine | Pyrido[3,4-b]pyridine | 1958 | Medicinal Chemistry, FGFR4 Inhibitors |
| 1,7-Naphthyridine | Pyrido[4,3-b]pyridine | 1958 | Medicinal Chemistry |
| 1,8-Naphthyridine | Pyrido[2,3-b]pyridine | 1927 | Antibacterial Agents, Medicinal Chemistry |
| 2,6-Naphthyridine | Pyrido[3,4-c]pyridine | 1965 | Materials Science, Medicinal Chemistry |
| 2,7-Naphthyridine (B1199556) | Pyrido[4,3-c]pyridine | 1958 | Natural Products, Medicinal Chemistry |
Structural Context of 2,4-Dihydro-2,6-naphthyridine-1,3-dione within the Naphthyridine Family
This compound is a derivative of the 2,6-naphthyridine isomer. Its core structure consists of the 2,6-naphthyridine framework where one of the pyridine rings is a dihydropyridinedione. Specifically, it possesses carbonyl groups at positions 1 and 3, and the saturation is at the 2 and 4 positions of the ring system. This structure imparts a non-aromatic character to one of the rings, which significantly influences its chemical and physical properties compared to the fully aromatic parent 2,6-naphthyridine.
The "dione" suffix indicates the presence of two ketone functional groups, which are integral parts of the heterocyclic ring. The "dihydro" prefix specifies the presence of two additional hydrogen atoms that saturate two positions of the ring system, resulting in a non-planar geometry for that portion of the molecule. This structural arrangement places this compound within the broader class of heterocyclic diones, which are important intermediates in organic synthesis. While specific research on this compound is not extensively documented in publicly available literature, its structure is analogous to other well-studied naphthyridine-diones and related heterocyclic systems, such as 1,5-dihydro-1,5-naphthyridine-2,6-dione (B3326638) and dibenzo[c,h] nih.govnaphthyridine-6,11(5H,12H)-diones. nih.gov The synthesis of such structures often involves cyclization reactions of appropriately substituted pyridine precursors. For instance, the synthesis of 1,6-naphthyridine-5,7-diones has been achieved through nitrile hydration and subsequent cyclization. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4H-2,6-naphthyridine-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-5-4-9-2-1-6(5)8(12)10-7/h1-2,4H,3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEIFGXIEWUEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2,4 Dihydro 2,6 Naphthyridine 1,3 Dione and Its Derivatives
Classical and Contemporary Synthetic Routes to Naphthyridine-Diones
The construction of the naphthyridine-dione framework can be approached through various synthetic pathways, ranging from century-old named reactions to modern cascade and multi-component strategies.
The Friedländer synthesis is a classical and straightforward method for constructing quinoline (B57606) and naphthyridine rings. jk-sci.comwikipedia.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-active methylene (B1212753) group, typically catalyzed by acids or bases. jk-sci.comwikipedia.org
In the context of 2,6-naphthyridine-1,3-diones, a plausible Friedländer approach would involve the reaction of a suitably substituted 4-aminopyridine (B3432731) derivative, possessing a carbonyl group at the C-3 position, with a reagent that can provide the atoms for the second ring, such as an N-substituted cyanoacetamide or a similar active methylene compound. The reaction proceeds via an initial condensation followed by a cyclodehydration step to form the fused pyridone ring. connectjournals.com While specific examples for the direct synthesis of 2,4-Dihydro-2,6-naphthyridine-1,3-dione via this method are not prevalent in the reviewed literature, the strategy remains a fundamental tool for constructing substituted naphthyridine systems. connectjournals.comresearchgate.net Modifications of the classical conditions, such as using Lewis acids or microwave irradiation, have been shown to improve yields and reaction times for related syntheses. jk-sci.com
| Catalyst Type | Typical Reagents | Reaction Conditions | Key Features |
| Acid | p-Toluenesulfonic acid, HCl, H₂SO₄ jk-sci.comwikipedia.org | Reflux in solvents like ethanol (B145695) or DMF jk-sci.com | Promotes condensation and cyclization. |
| Base | NaOH, Pyridine (B92270) jk-sci.com | Typically requires heating. | Facilitates aldol-type condensation. |
| Lewis Acid | CeCl₃·7H₂O, Neodymium(III) nitrate (B79036) connectjournals.com | Can be performed under solvent-free grinding conditions. connectjournals.com | Milder conditions, often higher yields. |
The Skraup synthesis is another classic reaction used to create quinoline rings, which can be adapted for naphthyridines. wikipedia.orgacs.org The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is notoriously vigorous but effective. acs.org
For the synthesis of naphthyridine skeletons, an aminopyridine is used as the starting material. acs.orgmdpi.com For instance, 1,6-naphthyridine (B1220473) can be prepared from 4-aminopyridine, although initial attempts were challenging. acs.org Modifications to the Skraup reaction have been developed to improve control and yield. These include using milder oxidizing agents, such as arsenic acid, or starting with an N-oxide derivative of the aminopyridine, which is later reduced. wikipedia.orgacs.org The application of this harsh method for the direct synthesis of a dione-substituted naphthyridine would require a robust aminopyridine precursor capable of withstanding the strongly acidic and oxidative conditions.
| Starting Material | Key Reagents | General Conditions | Notes |
| Aminopyridine acs.orgmdpi.com | Glycerol, H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) wikipedia.org | High temperatures. | Reaction can be violent; often requires a moderator like ferrous sulfate. wikipedia.org |
| Aminopyridine-N-oxide acs.org | Glycerol, H₂SO₄ | High temperatures, followed by reduction. | A modification to improve yield and control. acs.org |
Contemporary synthetic chemistry often employs cascade (or domino) reactions to build complex molecular architectures efficiently. An innovative approach has been developed for the synthesis of dihydrobenzo[b] jk-sci.comrsc.orgnaphthyridine-ylidene-pyrrolidinetriones, which are structurally related to naphthyridine-diones. rsc.orgrsc.org This metal-free method involves the reaction of ortho-halogenated quinolonechalcones with aminomaleimides. rsc.orgresearchgate.net
The reaction mechanism is proposed to proceed through a 1,4-Michael addition, which is then followed by an intermolecular cascade annulation. rsc.orgrsc.org This cascade involves an aniline fragment transfer and a subsequent intramolecular SNAr (nucleophilic aromatic substitution) process to construct the final fused heterocyclic system. rsc.orgscilit.com This strategy highlights a powerful, modern approach to creating complex, fused naphthyridine-like scaffolds with high efficiency and operational simplicity. rsc.org
| Reactants | Conditions | Key Mechanistic Steps | Outcome |
| ortho-Halogenated quinolonechalcones, Aminomaleimides rsc.org | Metal-free, often heated in a suitable solvent. rsc.org | 1,4-Michael addition, Intermolecular cascade annulation, Aniline fragment transfer, SNAr. rsc.orgrsc.org | Synthesis of complex dihydrobenzo[b] jk-sci.comrsc.orgnaphthyridine-ylidene-pyrrolidinetriones. rsc.org |
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. tandfonline.com MCRs are prized for their atomic efficiency, high yields, and ability to rapidly generate molecular diversity. tandfonline.com
Several naphthyridine and naphthyridone scaffolds have been successfully synthesized using MCRs. For example, a five-component reaction involving 2-arylidenemalononitrile, malononitrile, ammonium (B1175870) acetate, an activated acetylenic compound, and an isocyanate has been used to create novel naphthyridines under solvent-free conditions. tandfonline.com Another study reports a three-component reaction to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridones. diva-portal.org These examples demonstrate the power of MCRs to construct the core naphthyridine ring system, which could be adapted for the synthesis of dione (B5365651) derivatives.
| Reaction Type | Example Components | Catalyst/Conditions | Resulting Scaffold |
| Five-component tandfonline.com | 2-Arylidenemalononitrile, malononitrile, ammonium acetate, acetylenic compounds, isocyanate. | SiO₂/Fe₃O₄, solvent-free, room temperature. tandfonline.com | Substituted Pyrimido[5,4-c] jk-sci.comrsc.orgnaphthyridines. tandfonline.com |
| Three-component diva-portal.org | Aldehydes, amines, and a suitable third component. | Not specified. | Dihydro-2,7-naphthyridine-1-ones. diva-portal.org |
| Multi-component researchgate.net | Meldrum's acid, 2-chloroquinoline-3-carbaldehyde, 3-(chloropropyl)-trimethoxysilane. | Nanomagnetic catalysts. | 1,6-naphthyridine-2,5-dione derivatives. researchgate.net |
Oxidation reactions are a key tool in the synthesis of heterocyclic compounds, often used in the final step to aromatize a ring system or to introduce carbonyl functionalities. In the context of naphthyridine-diones, oxidation can be applied to a dihydro-naphthyridine precursor to yield the final aromatic or partially saturated dione.
For instance, dihydro-2,7-naphthyridine-1-ones formed from a three-component reaction can be oxidized to furnish the aromatic naphthyridone products. diva-portal.org Another relevant strategy involves the laccase-mediated oxidation of condensed 1,4-dihydropyridine (B1200194) derivatives, demonstrating an enzymatic approach to aromatization or functionalization. mdpi.com This suggests that a potential route to this compound could involve the synthesis of a di- or tetrahydro-2,6-naphthyridine precursor, followed by a selective oxidation to install the two carbonyl groups of the dione ring.
Derivatization and Functionalization Strategies
Once the core 2,6-naphthyridine-dione scaffold is synthesized, its chemical properties can be fine-tuned through various derivatization and functionalization reactions. These modifications are crucial for exploring the structure-activity relationships of these compounds in various applications.
Common strategies for derivatizing naphthyridine rings include:
N-Alkylation/Arylation: The nitrogen atom of the pyridone ring (N-2) is nucleophilic and can be readily alkylated or arylated using alkyl halides or arylboronic acids under appropriate conditions. nih.gov
Halogenation: Introducing halogen atoms (Cl, Br, I) onto the naphthyridine ring provides synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). For example, N-oxides of naphthyridines can be treated with reagents like POCl₃ to introduce chlorine atoms. nih.gov
Cross-Coupling Reactions: Halogenated naphthyridine-diones can be reacted with a wide variety of coupling partners to install new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, and other functional groups. rsc.org
Nucleophilic Aromatic Substitution (SNAr): Halogens at activated positions on the naphthyridine ring can be displaced by nucleophiles such as amines, alkoxides, or thiolates to introduce a diverse range of substituents. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds is a modern and atom-economical strategy to introduce new substituents without the need for pre-functionalization (e.g., halogenation), though it can present challenges in regioselectivity. rsc.org
Recent work on 2,6-naphthyridine (B1209661) analogues as selective FGFR4 inhibitors highlights the importance of derivatization in medicinal chemistry to optimize biological activity. nih.gov
Regioselective Substitution Reactions
Achieving regioselectivity is a significant challenge in the synthesis of polysubstituted naphthyridines. One effective strategy involves the conversion of a naphthyridine-dione precursor into a di-electrophilic intermediate, such as a ditriflate. This approach allows for the sequential and controlled introduction of different nucleophiles at specific positions.
For instance, a related 1,6-naphthyridine-5,7-dione can be converted to a bench-stable 1,6-naphthyridine-5,7-ditriflate. acs.org This intermediate can then undergo one-pot difunctionalization reactions. The more reactive C5-triflate is first substituted by an amine nucleophile, followed by a subsequent palladium-catalyzed coupling reaction at the C7-position with a second nucleophile. acs.org This strategy demonstrates how different reaction conditions can be employed sequentially to control the position of substitution.
Table 1: Example of Regioselective Substitution Strategy on a Naphthyridine Ditriflate Intermediate
| Step | Position | Reaction Type | Reagents | Outcome |
|---|---|---|---|---|
| 1 | C5 | Nucleophilic Aromatic Substitution | Amine Nucleophile | Mono-substituted amino-naphthyridine |
N-Alkylation of Dihydro- or Tetrahydro Naphthyridines
The alkylation of the nitrogen atoms in dihydro- or tetrahydro-naphthyridine systems is a common method for derivatization. When the core structure contains a pyridone or similar lactam moiety, alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. The choice of reagents and reaction conditions is critical for controlling the regioselectivity of this process. nih.gov
Generally, the use of an alkali metal salt of the naphthyridinone in a polar aprotic solvent like DMF tends to favor N-alkylation. Conversely, using a silver salt in a nonpolar solvent can promote O-alkylation. nih.gov For tetrahydro-naphthyridine derivatives, where the pyridone ring is saturated, N-alkylation can be achieved through methods like the Buchwald-Hartwig amination or by reacting the nitrogen nucleophile with various electrophiles. nih.govnih.gov
Halogenation and Subsequent Functionalization
A robust method for functionalizing the this compound core involves converting the carbonyl groups into reactive halide intermediates. Treatment of the dione with a strong halogenating agent, such as phosphorus oxychloride (POCl₃), can transform the lactam moieties into chloro-substituted naphthyridines. nih.gov
These halogenated intermediates are versatile substrates for a variety of subsequent nucleophilic substitution and cross-coupling reactions. The chlorine atoms can be displaced by nucleophiles like methoxide, amines, or other functional groups, providing a straightforward route to a wide array of derivatives that would be difficult to access directly. nih.gov
Cross-Coupling Reactions (Suzuki, Negishi, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the naphthyridine scaffold. nih.gov These reactions typically start from a halogenated or triflate-substituted naphthyridine.
Suzuki Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with the halo-naphthyridine. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. wikipedia.orgmasterorganicchemistry.com A base is required to activate the organoboron species for transmetalation to the palladium center. organic-chemistry.orgharvard.edu
Negishi Coupling : The Negishi reaction involves the coupling of an organozinc reagent with the halo-naphthyridine. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org However, they are also sensitive to moisture and air, requiring anhydrous and oxygen-free reaction conditions. wikipedia.orgnrochemistry.com
Heck Reaction : The Heck reaction forms a new C-C bond by coupling the halo-naphthyridine with an alkene. organic-chemistry.orgwikipedia.org This reaction is particularly useful for introducing vinyl or substituted vinyl groups onto the heterocyclic core. wikipedia.org
These cross-coupling reactions provide reliable and versatile pathways for the synthesis of highly functionalized 2,6-naphthyridine derivatives. nih.gov
Catalytic Approaches in Naphthyridine-Dione Synthesis
Catalysis plays a central role in the efficient synthesis of the naphthyridine-dione core and its derivatives. Both metal-free and metal-catalyzed approaches have been developed.
Metal-Free Conditions
The fundamental construction of the naphthyridine framework can often be achieved under metal-free conditions using classic cyclization strategies. For example, the Gould-Jacobs reaction involves the condensation of a 3-aminopyridine (B143674) derivative with a diethyl methylenemalonate followed by thermal cyclization to form a 4-hydroxy-naphthyridine ring system, which exists in tautomeric equilibrium with the corresponding naphthyridinone. nih.gov Similarly, the Skraup reaction, which uses glycerol and an oxidizing agent to build a pyridine ring onto an existing amino-pyridine, provides another metal-free route to the basic naphthyridine skeleton. nih.gov
Palladium-Catalyzed Reactions
Palladium catalysis is extensively used not only for the functionalization of pre-formed naphthyridine rings (as in cross-coupling reactions) but also in their synthesis. nih.gov Intramolecular C-H activation and annulation reactions catalyzed by palladium can be used to construct the heterocyclic core from simpler acyclic precursors. mdpi.comnih.gov For example, palladium catalysts can facilitate the cyclization of appropriately substituted pyridine derivatives to form the second ring of the naphthyridine system. The extended use of various palladium-catalyzed cross-coupling reactions has been instrumental in developing potent and selective biologically active molecules based on the naphthyridine scaffold. nih.gov
Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Key Features |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂ or R-B(OR)₂ | Stable reagents, broad functional group tolerance. wikipedia.org |
| Negishi Coupling | R-ZnX | High reactivity, requires anhydrous conditions. wikipedia.org |
Acid/Base Catalysis
The formation of the this compound core often involves the cyclization of appropriately substituted pyridine precursors. Both acid and base catalysts have been effectively employed to promote these transformations, proceeding through distinct mechanistic pathways.
Base-Catalyzed Synthesis:
Base-catalyzed approaches are frequently utilized for the synthesis of related naphthyridinone structures and are applicable to the formation of the this compound system. A common strategy involves the intramolecular condensation of a pyridine-3,4-dicarboxamide or a related derivative. The base facilitates the deprotonation of a nitrogen atom or an activated methylene group, creating a potent nucleophile that subsequently attacks an adjacent carbonyl group, leading to ring closure.
For instance, in the synthesis of related N-alkylated 1,5-naphthyridine-2,6-diones, a base such as cesium carbonate (Cs₂CO₃) has been effectively used to promote the N-alkylation of the naphthyridinone ring system. nih.gov While not a direct synthesis of the parent dione, this demonstrates the utility of basic conditions for modifying the naphthyridine core.
A general representation of a base-catalyzed cyclization to form a naphthyridine-dione is depicted below:
The choice of base and solvent is critical and can significantly impact the reaction's success. Common bases include alkali metal hydroxides, carbonates, and alkoxides, while polar aprotic solvents are often employed.
Acid-Catalyzed Synthesis:
Acid catalysis is another powerful tool for constructing the this compound skeleton. In this approach, the acid catalyst activates a carbonyl group by protonation, rendering it more electrophilic and susceptible to nucleophilic attack. This is particularly useful for intramolecular cyclization reactions of pyridine dicarboxylic acids or their amide derivatives.
For example, the synthesis of 1,6-naphthyridine-5,7-diones has been achieved through a tandem nitrile hydration and cyclization procedure where the cyclized intermediates are precipitated by the addition of a mild acid like acetic acid (AcOH) or 1 M hydrochloric acid (HCl). acs.org This indicates that acidic conditions can be favorable for the formation and isolation of naphthyridine dione structures. Another example in a related system involves the use of tributylphosphine (B147548) (PBu₃) in acetic acid to achieve cyclization in the synthesis of a 1,5-naphthyridine (B1222797) derivative. nih.gov
A generalized scheme for an acid-catalyzed cyclization is as follows:
Strong protic acids like sulfuric acid or polyphosphoric acid are often used, sometimes in conjunction with a dehydrating agent to drive the equilibrium towards the cyclized product.
Detailed Research Findings:
While specific literature detailing the acid and base catalyzed synthesis of the parent this compound is not extensively available in the provided search results, the principles can be inferred from the synthesis of its isomers and related derivatives. The following table summarizes representative conditions for acid and base-catalyzed reactions in the synthesis of various naphthyridine derivatives, which can be adapted for the target molecule.
| Catalyst Type | Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Base | Cesium Carbonate (Cs₂CO₃) | 1,5-Naphthyridine-2,6-dione | N-alkylated 1,5-naphthyridine-2,6-dione | - | - | nih.gov |
| Acid | Acetic Acid (AcOH) or 1M HCl | 2-Cyanoalkyl nicotinic ester | 1,6-Naphthyridine-5,7-dione precursor | Precipitation of cyclized intermediate | - | acs.org |
| Acid | Tributylphosphine (PBu₃) in Acetic Acid | 2-Bromo-6-fluoropyridin-3-amine and methyl acrylate | 1,5-Naphthyridine derivative | Cyclization | Excellent | nih.gov |
These examples highlight the versatility of both acidic and basic conditions in promoting the key cyclization reactions necessary for the formation of the naphthyridine scaffold. The selection of the catalyst and reaction conditions is highly dependent on the specific substituents present on the pyridine precursor. Further research is warranted to delineate the optimal catalytic conditions for the direct synthesis of this compound.
Iii. Advanced Spectroscopic and Structural Characterization of 2,4 Dihydro 2,6 Naphthyridine 1,3 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling constants (J).
For the 2,6-naphthyridine (B1209661) skeleton, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the heterocyclic aromatic system. Protons on the dihydropyridinone ring would have distinct chemical shifts. For instance, the N-H proton of the imide group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The protons on the C4 position would also exhibit characteristic signals.
While specific data for 2,4-Dihydro-2,6-naphthyridine-1,3-dione is not available, the following table presents ¹H NMR data for a related substituted benzo[b] researchgate.netacs.orgnaphthyridine derivative to illustrate the typical data obtained. mdpi.com
Table 1: Representative ¹H NMR Data for 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridine (3a) in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 8.16 | dd | 8.3, 1.4 |
| Ar-H | 8.00 | dd | 8.5, 1.1 |
| Ar-H | 7.69 | ddd | 8.3, 6.8, 1.4 |
| Ar-H | 7.55 | ddd | 8.2, 6.9, 1.2 |
| Ar-H (benzyl) | 7.42 | d | 7.0 |
| Ar-H (benzyl) | 7.37 | t | 7.6 |
| Ar-H (benzyl) | 7.31 | t | 7.3 |
| CH₂ | 3.93 | s | - |
| CH₂ (benzyl) | 3.82 | s | - |
| CH₂ | 3.24 | t | 5.9 |
| CH₂ | 2.90 | t | 6.0 |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the identification of different types of carbon atoms (e.g., C=O, C=N, aromatic C-H, and quaternary carbons).
In this compound, the carbonyl carbons (C1 and C3) of the dione (B5365651) moiety would be expected to resonate at the most downfield region of the spectrum (typically δ 160-180 ppm). The sp²-hybridized carbons of the pyridine (B92270) ring would appear in the aromatic region (δ 110-160 ppm).
The following table shows representative ¹³C NMR data for a related 2,7-naphthyridine (B1199556) derivative, illustrating the chemical shifts for carbons in a similar heterocyclic system. nih.gov
Table 2: Representative ¹³C NMR Data for 7-Benzyl-3-chloro-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile in DMSO-d₆/CCl₄
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=N / C-Cl | 159.77 |
| C-N | 150.02 |
| C-N | 148.02 |
| Ar-C (benzyl) | 137.10 |
| Ar-CH (benzyl) | 128.26 |
| Ar-CH (benzyl) | 127.67 |
| Ar-CH (benzyl) | 126.67 |
| C-CN | 118.81 |
| CN | 114.03 |
| Quaternary C | 99.82 |
| NCH₂Ph | 61.34 |
| NCH₂ | 52.55 |
| N(CH₂)₂ (piperidine) | 49.42 |
| NCH₂ | 48.21 |
| CH₂ (piperidine) | 28.35 |
| CH₂ (piperidine) | 25.21 |
| CH₂ (piperidine) | 23.73 |
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J H-H coupling). sdsu.edu Cross-peaks in a COSY spectrum connect signals from coupled protons, allowing for the tracing of proton networks within the molecule, such as the protons on the pyridine ring. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹J C-H coupling). sdsu.edu This technique is instrumental in assigning carbon signals by linking them to their known proton assignments. For the 2,6-naphthyridine core, it would directly link each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J C-H coupling). sdsu.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HMQC/HSQC spectra. For instance, correlations from the N-H proton to the adjacent carbonyl carbons (C1, C3) would confirm their positions in the this compound structure. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Specific bonds vibrate at characteristic frequencies, and absorbing infrared radiation at these frequencies gives rise to peaks in the IR spectrum.
For this compound, key functional groups would produce distinct absorption bands:
C=O Stretching: The two carbonyl groups of the imide functionality would exhibit strong absorption bands, typically in the range of 1650-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
N-H Stretching: The N-H bond of the imide would show a stretching vibration, usually in the region of 3100-3300 cm⁻¹.
C=N and C=C Stretching: The aromatic pyridine ring would display characteristic stretching vibrations for C=N and C=C bonds between 1400 and 1650 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
The table below presents typical FT-IR absorption bands for functional groups found in related quinazolin-2,4-dione derivatives. nih.gov
Table 3: Representative FT-IR Data for Functional Groups in Dione-Containing Heterocycles
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Amide/Imide) | Stretching | 3180 - 3330 |
| C-H (Aromatic) | Stretching | > 3000 |
| C=O (Imide) | Stretching | 1660 - 1720 |
| C=N / C=C (Aromatic) | Stretching | 1609 - 1650 |
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR.
For a molecule like this compound, Raman spectroscopy could be particularly useful for observing the symmetric vibrations of the aromatic ring system. However, specific applications and data for this class of compounds are not commonly reported in the general literature, and its use would depend on the specific research question being addressed. nih.govresearchgate.net
Electronic Spectroscopy
The UV-Vis absorption spectrum of this compound is predicted to be governed by the electronic transitions within its constituent chromophores. The core structure contains a pyridine ring and a cyclic imide functionality. Aromatic systems like naphthyridines typically exhibit complex spectra with multiple absorption bands in the UV region, corresponding to π→π* transitions. The presence of carbonyl groups in the dione structure introduces the possibility of n→π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands.
For comparison, various dialkylamino-substituted 1,8-naphthyridines show UV absorption maxima between 320 and 400 nm, which are attributed to n→π* transitions. mdpi.com The exact absorption maxima (λmax) and molar absorptivity (ε) for the title compound would be highly dependent on the solvent polarity, with polar solvents potentially causing shifts in the transition energies.
Table 1: Predicted UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Notes |
| π→π | 200 - 350 | High (ε > 1,000) | Associated with the aromatic pyridine and conjugated system. |
| n→π | 300 - 400 | Low (ε < 1,000) | Associated with the non-bonding electrons of the carbonyl oxygen and nitrogen atoms. May be blue-shifted in polar solvents. |
Fluorescence Spectroscopy (if applicable for luminescent derivatives)
Many naphthyridine derivatives are known to be fluorescent, and their emission properties are of significant interest for applications as organic fluorophores and biological probes. mdpi.comrsc.orgrsc.org The fluorescence of the this compound system would depend on the efficiency of radiative decay from its excited state versus non-radiative decay pathways.
The inherent structure of the naphthyridine core provides a rigid framework conducive to fluorescence. For instance, various 1,6-naphthyridin-4-amines and 2,7-dialkylamino-1,8-naphthyridines exhibit strong fluorescence with high quantum yields. mdpi.comrsc.org The emission wavelength is often sensitive to the polarity of the solvent (solvatochromism), with more polar solvents typically causing a red shift (bathochromic shift) in the emission maximum. rsc.org However, the dione functionality in the target molecule could potentially quench fluorescence through efficient intersystem crossing or other non-radiative processes. The presence of an N-H bond in the imide structure could also lead to fluorescence quenching in protic solvents. rsc.org
Table 2: Potential Fluorescence Properties of this compound Derivatives
| Parameter | Expected Behavior | Influencing Factors |
| Emission Wavelength (λem) | Likely in the blue-green region (400-550 nm) | Solvent polarity, substituent effects. |
| Quantum Yield (Φ) | Variable; potentially moderate to low | Can be enhanced by substitution with electron-donating groups or quenched by the dione moiety. |
| Stokes Shift | Moderate to large | Dependent on the change in geometry and electronic distribution between ground and excited states. |
| Solvatochromism | Expected | Emission maximum likely to shift with solvent polarity. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₈H₆N₂O₂), the expected exact mass is 162.0429 g/mol .
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 162 would be expected. The fragmentation pattern would likely be initiated by cleavages characteristic of both cyclic imides and naphthyridine cores. capes.gov.br A primary fragmentation pathway for cyclic imides involves the loss of carbon monoxide (CO, 28 Da). Successive losses of CO are plausible. Fragmentation of the naphthyridine ring system typically proceeds through the elimination of hydrogen cyanide (HCN, 27 Da). capes.gov.brresearchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Proposed Fragment | Neutral Loss |
| 162 | [C₈H₆N₂O₂]⁺˙ | (Molecular Ion) |
| 134 | [C₇H₆N₂O]⁺˙ | CO |
| 106 | [C₆H₆N₂]⁺˙ | CO + CO |
| 105 | [C₇H₅NO]⁺˙ | HCN |
| 78 | [C₅H₄N]⁺˙ | CO + HCN + H |
| 77 | [C₆H₅]⁺ | CO + CO + HCN |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, predictions can be made about its solid-state conformation.
Table 4: Predicted Structural Parameters and Interactions from X-ray Crystallography
| Structural Feature | Predicted Characteristic | Notes |
| Molecular Geometry | Largely planar bicyclic system. | Minor puckering may occur in the dihydropyridine (B1217469) ring. |
| Hydrogen Bonding | Strong N-H···O=C or N-H···N(pyridine) interactions. | Key interaction dictating crystal packing. |
| π-π Stacking | Likely between the planar naphthyridine cores of adjacent molecules. | Common in aromatic heterocyclic compounds. |
| Bond Lengths | C=O: ~1.22 Å; Aromatic C-C: ~1.39 Å; Aromatic C-N: ~1.34 Å | Typical values for similar functional groups. |
Iv. Theoretical and Computational Chemistry Studies of 2,4 Dihydro 2,6 Naphthyridine 1,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is a powerful method for optimizing molecular geometries, predicting vibrational frequencies, and determining various electronic properties. nih.govnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31G or 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.govnih.gov
The first step in a computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. mdpi.com This procedure calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable, equilibrium structure. nih.gov For a molecule like 2,4-Dihydro-2,6-naphthyridine-1,3-dione, DFT calculations would reveal the planarity of the fused ring system and the precise orientation of the carbonyl groups. The optimization process seeks to find a minimum on the potential energy surface, ensuring the calculated structure is a stable conformer. nih.gov The resulting optimized geometry is crucial, as all other electronic property calculations are dependent on this structure. mdpi.com
Illustrative Data: While specific optimized parameters for this compound are not available, the table below shows representative data format for optimized geometrical parameters calculated for a related 1,8-naphthyridine (B1210474) derivative using DFT (B3LYP functional).
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | 1.375 |
| C=O Bond Length | 1.230 |
| C-C Bond Length (Aromatic) | 1.405 |
| C-N-C Bond Angle | 118.5 |
| N-C=O Bond Angle | 121.0 |
| C-C-C Dihedral Angle | 0.0 |
| Note: This data is illustrative and does not represent this compound. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability).
The spatial distribution of these orbitals is also critical. In a molecule like this compound, the HOMO is expected to be localized over the electron-rich parts of the molecule, likely the fused pyridine-pyridone ring system. The LUMO, conversely, would be distributed over the electron-deficient regions, such as the carbon atoms of the carbonyl groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. biomedres.us A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.usresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov
Illustrative Data: The following table presents the typical format for FMO analysis, showing calculated energies for a substituted 1,8-naphthyridine derivative. nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -2.18 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Note: This data is illustrative and does not represent this compound. |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.govmdpi.com
Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, indicating lower reactivity. biomedres.usnih.gov
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, representing its electrophilic nature. It is calculated using the chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com
These parameters provide a quantitative scale for predicting the reactivity of this compound in various chemical reactions.
Illustrative Data: This table shows how global reactivity parameters are typically presented, with example values calculated from the illustrative FMO energies above.
| Parameter | Value (eV) |
| Chemical Hardness (η) | 2.18 |
| Chemical Potential (μ) | -4.36 |
| Electrophilicity Index (ω) | 4.36 |
| Note: This data is illustrative and does not represent this compound. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. bibliotekanauki.pl It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
No specific TD-DFT studies predicting the electronic absorption spectra of this compound were found in the searched literature.
Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Sites
No specific MEP analyses identifying the reactivity sites of this compound were found in the searched literature.
Nonlinear Optical (NLO) Properties
No studies detailing the nonlinear optical properties of this compound were found in the searched literature.
Computational Studies of Reaction Mechanisms and Transition States
No computational studies elucidating the reaction mechanisms and transition states involving this compound were found in the searched literature.
Thermodynamic Properties Calculations
No publications detailing the calculation of thermodynamic properties for this compound were found in the searched literature.
V. Reactivity and Reaction Mechanisms of 2,4 Dihydro 2,6 Naphthyridine 1,3 Dione Systems
Nucleophilic and Electrophilic Reactivity of the Naphthyridine Core
The 2,6-naphthyridine (B1209661) nucleus is characterized by the presence of two nitrogen atoms within the bicyclic aromatic system. This imparts a degree of electron deficiency to the carbon atoms of the rings, making them susceptible to nucleophilic attack. Conversely, the lone pairs of electrons on the nitrogen atoms can engage with electrophiles.
Nucleophilic Reactivity: The pyridine (B92270) ring within the 2,6-naphthyridine system is generally electron-deficient and thus reactive towards nucleophiles. The positions ortho and para to the ring nitrogen are particularly activated for nucleophilic substitution. In the case of 2,4-dihydro-2,6-naphthyridine-1,3-dione, the presence of the electron-withdrawing carbonyl groups further deactivates the pyridinone ring towards electrophilic attack and enhances its susceptibility to nucleophiles. However, the lone pair of electrons on the amino nitrogen in derivatives like 3-amino-1-bromo-2,6-naphthyridine can be involved in resonance with the adjacent electron-attracting ring nitrogen, making it less available for nucleophilic attack. This can influence subsequent reactions, such as diazotization.
Electrophilic Reactivity: Electrophilic substitution on the naphthyridine core is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atoms. When such reactions do occur, they are typically directed to specific positions. For instance, the formation of a tribromo derivative from 3-amino-1-bromo-2,6-naphthyridine suggests that electrophilic bromination can occur at an available carbon position, presumably before another reaction like diazotization takes place. The reaction of nitrous acid with hydrobromic acid can liberate bromine, which then acts as the electrophile.
Ring-Forming and Annulation Reactions
Ring-forming and annulation reactions involving the this compound scaffold or its precursors are crucial for the synthesis of more complex heterocyclic systems. These reactions often take advantage of functional groups attached to the naphthyridine core to build additional rings.
One of the fundamental approaches to constructing the 2,6-naphthyridine skeleton itself is through the cyclization of appropriately substituted pyridine derivatives. For example, the synthesis of 2,6-naphthyridine and its derivatives can be achieved from 4-cyano-3-pyridylacetonitrile. The cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide leads to the formation of a 3-amino-4-methyl-2,6-naphthyridine, which can be further transformed.
The development of novel FGFR4 inhibitors with a 2,6-naphthyridine scaffold highlights the importance of these ring systems in medicinal chemistry. The synthesis of such compounds often involves the construction of the naphthyridine core as a key step.
Intermolecular Cascade Annulation Processes
While specific examples of intermolecular cascade annulation processes starting directly from this compound are not extensively detailed in the provided context, the general principles of cascade reactions can be applied to appropriately functionalized naphthyridine derivatives. Such processes, where multiple bonds are formed in a single synthetic operation, are highly efficient for building molecular complexity. For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which are structurally related to the 2,6-naphthyridine system. These unstable dihydro intermediates can then be further manipulated, demonstrating the potential for cascade processes in this class of compounds.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key strategy for the synthesis of the 2,6-naphthyridine ring system and for elaborating on the existing scaffold. The synthesis of 2,6-naphthyridine itself relies on a series of reactions that include a crucial cyclization step. For example, the cyclization of 2-(4-cyano-3-pyridyl)propionitrile is a pivotal intramolecular process that forms the second ring of the naphthyridine core.
Further modifications of the 2,6-naphthyridine system can also involve intramolecular cyclizations. While direct examples involving the 1,3-dione are not provided, the general reactivity patterns of related naphthyridinones suggest that functional groups at appropriate positions could be induced to cyclize, leading to the formation of novel polycyclic architectures.
Oxidation and Reduction Mechanisms
Oxidation and reduction reactions are fundamental transformations for modifying the this compound system. The dihydro nature of the pyridinone ring implies that it can potentially be aromatized through oxidation. Conversely, the carbonyl groups are susceptible to reduction.
In a related system, dihydro-2,7-naphthyridine-1-ones, which are unstable intermediates, can be either oxidized to form the corresponding naphthyridones or reduced to yield tetrahydronaphthyridones. This highlights the dual reactivity of the dihydro-pyridinone motif towards both oxidation and reduction, allowing for the synthesis of compounds with different saturation levels and, consequently, different chemical and biological properties. While specific mechanisms for the this compound are not detailed, analogies can be drawn from these related structures.
Vi. Structure Activity Relationship Sar Investigations of Naphthyridine 1,3 Dione Derivatives
Correlating Structural Modifications with Biological Target Interactions (in vitro)
In vitro studies are fundamental to understanding how structural changes to the 2,4-dihydro-2,6-naphthyridine-1,3-dione scaffold influence interactions with specific biological targets. These investigations provide insights into the molecular mechanisms of action, including enzyme inhibition and antimicrobial effects, as well as broader cellular consequences.
Derivatives of the naphthyridine scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.
Topoisomerase II: Some naphthyridine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition can lead to anticancer effects. nih.gov
Protein Kinase D (PKD): Certain 2,6-naphthyridine (B1209661) analogs have been identified as potent inhibitors of Protein Kinase D, with some compounds showing IC50 values in the nanomolar range. otavachemicals.com
Fibroblast Growth Factor Receptor 4 (FGFR4): Novel 2,6-naphthyridine analogues have been designed and synthesized as selective inhibitors of FGFR4, a promising target for the treatment of hepatocellular carcinoma. nih.gov One such compound demonstrated nanomolar potency against Huh7 cell lines. nih.gov Similarly, 1,6-naphthyridine-2-one derivatives have been developed as potent and selective FGFR4 inhibitors for colorectal cancer. nih.gov
Spleen Tyrosine Kinase (SYK): Naphthyridine derivatives have also been explored as potent inhibitors of spleen tyrosine kinase (SYK), a key enzyme in immune signaling pathways. nih.gov
Table 1: Enzyme Inhibition by Naphthyridine-1,3-dione Derivatives
| Derivative Class | Target Enzyme | Biological Implication |
| Naphthyridines | Topoisomerase II | Anticancer nih.gov |
| 2,6-Naphthyridines | Protein Kinase D (PKD) | Potential therapeutic for various diseases otavachemicals.com |
| 2,6-Naphthyridines | FGFR4 | Hepatocellular Carcinoma nih.gov |
| 1,6-Naphthyridine-2-ones | FGFR4 | Colorectal Cancer nih.gov |
| Naphthyridines | Spleen Tyrosine Kinase (SYK) | Immune disorders nih.gov |
In Vitro Antimicrobial Activity Mechanisms
The antimicrobial properties of naphthyridine derivatives have been a significant area of investigation, with a focus on their mechanisms of action against various pathogens.
DNA Gyrase Inhibition: A primary mechanism of antimicrobial activity for many naphthyridine derivatives is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov For instance, nalidixic acid, a pioneering 1,8-naphthyridine (B1210474) derivative, selectively blocks DNA replication in bacteria by inhibiting the A subunit of DNA gyrase. nih.gov
Structure-Activity Relationship in Antimicrobial Activity: Studies have shown that modifications to the naphthyridine core can significantly impact antimicrobial potency. For example, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity. nih.gov Furthermore, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have exhibited selective activity against resistant strains of Bacillus subtilis, with IC50 values against DNA gyrase ranging from 1.7 to 13.2 µg/mL. nih.gov
Table 2: In Vitro Antimicrobial Activity of Naphthyridine Derivatives
| Derivative Type | Mechanism of Action | Target Organism(s) | Key Structural Feature |
| 1,8-Naphthyridines (e.g., Nalidixic Acid) | DNA Gyrase Inhibition nih.gov | Gram-negative bacteria nih.gov | 4-Oxo-1,8-naphthyridine-3-carboxylic acid core nih.gov |
| Brominated 7-methyl-1,8-naphthyridinones | DNA Gyrase Inhibition nih.gov | Bacillus subtilis (resistant strains) nih.gov | Bromine at C-6 position nih.gov |
| 1,8-Naphthyridine-3-carboxylic acids | DNA Gyrase B crosslinking | Salmonella typhi | Chlorine substitution semanticscholar.org |
Cellular Effects in Research Models
Beyond direct enzyme inhibition, this compound derivatives can induce a variety of cellular effects that contribute to their therapeutic potential, particularly in the context of cancer.
Cytotoxicity: A range of naphthyridine derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov The potency of these compounds, as indicated by their IC50 values, is highly dependent on the substituents on the naphthyridine core. nih.gov For instance, derivatives with a naphthyl ring at the C-2 position have shown increased cytotoxicity. nih.gov
Apoptosis Induction: Some naphthyridine alkaloids have been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is a key mechanism for eliminating cancerous cells and is often a desired outcome for anticancer therapies. mdpi.com
Table 3: Cellular Effects of Naphthyridine Derivatives in Cancer Cell Lines
| Derivative | Cell Line | Effect | IC50 Value |
| Compound 16 (a naphthyridine derivative) | HeLa | Cytotoxicity | 0.7 µM nih.gov |
| Compound 16 (a naphthyridine derivative) | HL-60 | Cytotoxicity | 0.1 µM nih.gov |
| Compound 16 (a naphthyridine derivative) | PC-3 | Cytotoxicity | 5.1 µM nih.gov |
| 1-Methoxycanthin-6-one | - | Anti-HIV | EC50 = 0.26 g/mL mdpi.com |
Rational Design Principles for Modulating Activity (Chemical Perspective)
The rational design of this compound derivatives involves a deep understanding of how specific chemical modifications influence their biological activity. This approach allows for the targeted optimization of compounds for improved potency, selectivity, and pharmacokinetic properties.
Key principles in the rational design of these derivatives include:
Modification of the Naphthyridine Core: Alterations to the core heterocyclic structure can have a profound impact on activity. For example, the conversion of the naphthyridine ring to other similar ring systems has been shown to increase cytotoxic activity. nih.gov
Substitution at Key Positions: The introduction of different functional groups at various positions on the naphthyridine ring is a common strategy to modulate activity. For instance, the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as substituents at the C-2 position, have been identified as important for cytotoxicity. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved activity or reduced side effects.
Computational Approaches to SAR
Computational methods play an increasingly important role in understanding the structure-activity relationships of this compound derivatives, providing insights that can guide the design of new and more effective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is invaluable for:
Visualizing Binding Interactions: Docking simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between a naphthyridine derivative and its target enzyme. pensoft.netmdpi.com For example, docking studies have been used to understand the binding of 1,8-naphthyridine derivatives to DNA gyrase. semanticscholar.org
Predicting Binding Affinity: The results of docking simulations can be used to estimate the binding affinity of a ligand for its target, helping to prioritize compounds for synthesis and biological testing. semanticscholar.org
Guiding Rational Design: By understanding the key interactions in the binding site, researchers can design new derivatives with improved binding affinity and selectivity. semanticscholar.org For instance, if a particular hydrogen bond is found to be crucial for binding, new compounds can be designed to strengthen this interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the key structural features governing their cytotoxic effects against various human cancer cell lines.
A notable study focused on a series of this compound derivatives and their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.govnih.gov The aim was to construct predictive 3D-QSAR models to guide the design of more potent anticancer agents. The cytotoxic activities of the synthesized compounds, represented by their IC₅₀ values, were used as the dependent variables in the QSAR analysis. kjpp.net
The developed CoMFA and CoMSIA models for all three cell lines demonstrated high statistical significance and predictive power. nih.gov Partial Least Squares (PLS) analysis yielded robust models, as indicated by the high cross-validated coefficient (q²), non-cross-validated coefficient (r²), and predictive correlation coefficient (r²pred). nih.govkjpp.net
For the HeLa cell line, the CoMSIA model, incorporating hydrophobic and hydrogen bond donor fields, was particularly robust, with a q² of 0.857, an r² of 0.984, and an r²pred of 0.966. nih.govkjpp.net The CoMFA model for HeLa cells, which considered steric and electrostatic fields, also showed good statistical values with a q² of 0.629 and an r² of 0.972. kjpp.net
Similarly, for the HL-60 and PC-3 cell lines, the CoMSIA models were found to be accurate and predictive. The HL-60 model yielded a q² of 0.777, an r² of 0.937, and an r²pred of 0.913. nih.govnih.gov The PC-3 model produced a q² of 0.702, an r² of 0.983, and an r²pred of 0.974. nih.govnih.gov The strong correlation between the experimental and predicted activities underscores the reliability of these models.
The 3D-QSAR contour maps generated from these models provided valuable insights into the structural requirements for enhanced cytotoxicity. nih.govresearchgate.net Across all three cancer cell lines, the analysis consistently highlighted the importance of the C-1 NH group and the C-4 carbonyl group of the naphthyridine ring, as well as the substituent at the C-2 position, particularly when it is a naphthyl ring. nih.gov
These QSAR studies serve as a significant tool for the rational design of novel this compound derivatives with improved anticancer potency. By identifying the key molecular features that influence biological activity, these models can guide the synthesis of more effective therapeutic agents.
Data Tables
Table 1: Statistical Parameters of the 3D-QSAR Models for Different Cancer Cell Lines nih.govnih.govkjpp.net
| Cell Line | Model | q² | r² | r²pred |
| HeLa | CoMFA | 0.629 | 0.972 | - |
| CoMSIA | 0.857 | 0.984 | 0.966 | |
| HL-60 | CoMSIA | 0.777 | 0.937 | 0.913 |
| PC-3 | CoMSIA | 0.702 | 0.983 | 0.974 |
Table 2: Experimental and Predicted Cytotoxic Activities (pIC₅₀) of Selected this compound Derivatives against HeLa Cells based on the CoMSIA Model kjpp.net
| Compound | Experimental pIC₅₀ (-log IC₅₀ M) | Predicted pIC₅₀ (-log IC₅₀ M) |
| Compound 5 | 4.89 | 4.90 |
| Compound 10 | 5.00 | 5.01 |
| Compound 14 | 5.59 | 5.58 |
| Compound 15 | 5.64 | 5.64 |
| Compound 16 | 6.15 | 6.15 |
Viii. Future Research Directions and Challenges in 2,4 Dihydro 2,6 Naphthyridine 1,3 Dione Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Green chemistry principles offer a roadmap for this evolution. Methodologies such as microwave-assisted organic synthesis (MAOS) have shown promise in the rapid and efficient production of other naphthyridine cores, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.net The application of this technique to the synthesis of the 2,6-naphthyridine-dione framework could streamline access to a diverse library of derivatives.
Furthermore, the exploration of alternative solvent systems is critical. The use of water as a reaction solvent, where feasible, represents a significant step towards sustainability. rsc.orgresearchgate.net For related heterocyclic syntheses, water has been shown to be a viable medium, reducing both cost and environmental impact. researchgate.net Another promising avenue is the use of visible-light-mediated photocatalysis, a powerful and green tool for constructing complex molecular architectures under mild conditions. mdpi.com The development of a photocatalytic cycloaddition or cyclization strategy for the 2,4-dihydro-2,6-naphthyridine-1,3-dione core could provide a novel and sustainable route to these compounds.
| Methodology | Principle | Potential Advantages for Naphthyridine-Dione Synthesis | Reference Example (Related Heterocycles) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid dielectric heating. | Reduced reaction times, improved yields, enhanced purity. | Synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile. |
| Aqueous Media Synthesis | Utilizes water as a non-toxic, inexpensive, and environmentally friendly solvent. | Increased safety, reduced cost, simplified workup procedures. | Greener synthesis of substituted 1,8-naphthyridines. rsc.org |
| Visible-Light Photocatalysis | Employs light energy to drive chemical reactions, often at ambient temperature. | High functional group tolerance, mild reaction conditions, unique reactivity. | [3+2] cycloaddition for naphtho[2,3-b]furan-4,9-diones. mdpi.com |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize the novel synthetic methodologies described above, a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced spectroscopic techniques, often integrated as Process Analytical Technology (PAT), are poised to revolutionize the monitoring and control of synthesizing this compound.
Real-time monitoring using techniques like Fourier-transform infrared (FTIR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. mdpi.comyoutube.com This allows for precise determination of reaction endpoints, identification of potential side reactions, and optimization of parameters like temperature and reagent addition rates.
For detailed structural elucidation of key intermediates that may be difficult to isolate, hyphenated and multidimensional techniques are invaluable. Techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC) and integrated liquid chromatography-mass spectrometry (LC-MS) can provide unambiguous structural information and help map complex reaction pathways. The application of these advanced analytical tools will be crucial for moving from laboratory-scale synthesis to efficient and reproducible production of this compound derivatives.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The structural complexity of the this compound scaffold allows for vast chemical diversity through substitution. Navigating this expansive chemical space to identify molecules with optimal therapeutic properties is a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. researchgate.net
Beyond property prediction, generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can facilitate de novo drug design. harvard.edu These models can learn the underlying rules of chemical structure and generate entirely new molecules based on a desired property profile. harvard.edunih.gov Reinforcement learning can further refine this process, guiding the generation of novel naphthyridine-dione structures toward specific therapeutic objectives. nih.gov The integration of these computational approaches represents a paradigm shift from serendipitous discovery to goal-oriented design in medicinal chemistry. acs.org
| AI/ML Application | Description | Impact on Naphthyridine-Dione Research |
|---|---|---|
| Property Prediction | Uses algorithms to forecast physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) from molecular structure. specialchem.commit.edu | Enables rapid virtual screening to select promising candidates for synthesis and testing. mrlcg.com |
| De Novo Design | Employs generative models to create novel molecular structures with desired characteristics. harvard.edu | Facilitates exploration of new chemical space and the design of optimized this compound derivatives. |
| Synthesis Prediction | Predicts viable synthetic routes for a target molecule. harvard.edu | Assists chemists in planning efficient syntheses for newly designed compounds. |
Exploration of Novel Biological Targets and Mechanisms of Action (in vitro)
The broader naphthyridine family exhibits a wide spectrum of biological activities, suggesting that the this compound core could serve as a privileged scaffold for interacting with various biological targets. nih.govnih.gov A key future direction is the systematic in vitro screening of a diverse library of these compounds against novel and therapeutically relevant targets.
Based on the activity of related structures, several target classes warrant investigation. For instance, certain dibenzo[c,h] researchgate.netnih.govnaphthyridines have been identified as Topoisomerase I (Top1) inhibitors, making this an attractive target for anticancer drug discovery. nih.gov Similarly, a naphthyridine-based chemical probe was developed as a potent and selective inhibitor of Casein Kinase 2 (CK2), a kinase implicated in various cancers. nih.gov The structural similarity suggests that this compound derivatives could also be explored as kinase inhibitors.
Furthermore, the historical significance of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, highlights the potential for antimicrobial activity by targeting bacterial enzymes like DNA gyrase. nih.gov Phenotypic screening against a panel of pathogenic bacteria, fungi, and parasites, followed by target deconvolution studies, could uncover novel anti-infective agents. nih.gov
Development of Naphthyridine-Dione-Based Probes for Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. The inherent photophysical properties of many aromatic heterocyclic systems, including naphthyridines, make them excellent candidates for the development of fluorescent probes. rsc.orgnih.gov A significant future challenge is to functionalize the this compound scaffold to create highly specific probes for chemical biology applications.
By incorporating specific recognition moieties, naphthyridine-dione-based probes could be designed to detect and quantify specific metal ions, anions, or biologically relevant small molecules. researchgate.net For example, derivatives have been developed as "off-on" fluorescent sensors for ions like Zn2+ and Al3+. researchgate.netdocumentsdelivered.com Another promising application is in the imaging of biological macromolecules. Naphthyridine derivatives have been successfully developed into near-infrared fluorescent probes for imaging mitochondrial DNA and RNA, demonstrating their utility in cellular environments. rsc.orgresearchgate.net
The development of such probes based on the this compound core could provide new tools for studying cellular pathways, diagnosing diseases, and monitoring the distribution of specific analytes in real-time within living cells and organisms. nih.gov Key goals in this area include designing probes with large Stokes shifts, high quantum yields, and "turn-on" fluorescence responses to minimize background signal and enhance sensitivity. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Dihydro-2,6-naphthyridine-1,3-dione, and how are reaction conditions optimized?
- Methodological Answer : Synthesis often involves cyclization strategies, such as pyrolysis of intermediates like 4-[1-(prop-1-enylimino)ethyl]pyridine under controlled thermal conditions (~200–300°C) to form dihydro-naphthyridine derivatives . Alternative routes may employ base-mediated reactions, as seen in analogous naphthyridines (e.g., reacting 2,6-dichloropyridine with cyanopyridine derivatives in the presence of K₂CO₃ at reflux temperatures) . Optimization focuses on solvent selection (polar aprotic solvents enhance yield), temperature gradients to avoid side products, and catalytic additives (e.g., Pd/C for dehydrogenation steps).
Q. How can researchers characterize the physical and spectral properties of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Compare with literature values (e.g., data collated in tables of naphthyridine derivatives) .
- NMR Spectroscopy : Use - and -NMR to confirm hydrogenation states and substituent positions. For example, dihydro derivatives show distinct proton signals for saturated carbons (δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in regioisomerism or stereochemistry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for designing bioactive molecules. For instance:
- Antimicrobial Agents : Introduce halogen substituents (e.g., Cl at position 7) to enhance bacterial membrane penetration, as demonstrated in fluoro-naphthyridine analogs .
- Kinase Inhibitors : Functionalize the 1,3-dione moiety with sulfonamide or urea groups to target ATP-binding pockets .
- Pro-drug Development : Utilize the dihydro structure for metabolic stability studies via cytochrome P450 assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for dihydro-naphthyridine derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures.
- Derivatization : Prepare stable salts (e.g., hydrochloride salts) to simplify spectra, as seen in decahydro-2,7-naphthyridine dihydrochloride studies .
- Cross-Validation : Compare with computational spectra (DFT calculations for -NMR chemical shifts) .
Q. What mechanistic insights explain the regioselectivity of cyclization reactions in naphthyridine synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) direct cyclization to electron-deficient positions. For example, 2,6-dichloropyridine favors 1,7-naphthyridine formation due to charge localization .
- Steric Hindrance : Bulky substituents (e.g., methyl groups) disfavor cyclization at congested positions, as observed in 1,4-dimethyl-3,4-dihydro-2,6-naphthyridine synthesis .
- Catalytic Control : Transition-metal catalysts (e.g., Pd) can alter pathways via oxidative addition/β-hydride elimination mechanisms .
Q. How can computational methods enhance the design of naphthyridine-based materials with tailored electronic properties?
- Methodological Answer :
- DFT Calculations : Predict HOMO/LUMO gaps to optimize charge transport in organic semiconductors. For example, electron-deficient naphthyridines (e.g., 1,5-naphthyridine) exhibit lower LUMO levels, suitable for n-type materials .
- Molecular Dynamics (MD) : Simulate packing motifs in solid-state structures to assess crystallinity and solubility.
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with optical properties (e.g., fluorescence quantum yield) .
Q. What strategies address low yields in multi-step syntheses of dihydro-naphthyridine derivatives?
- Methodological Answer :
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization.
- Flow Chemistry : Improve heat/mass transfer in exothermic steps (e.g., nitro reductions) to minimize decomposition.
- High-Throughput Screening : Test solvent/base combinations (e.g., DMF/DBU vs. THF/NaH) to identify optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
